molecular formula C15H16BrClN2 B565745 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline CAS No. 1246820-05-2

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline

Cat. No.: B565745
CAS No.: 1246820-05-2
M. Wt: 339.661
InChI Key: WRYSWTBLGKTJBJ-UHFFFAOYSA-N
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Description

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, butyl, and chlorine substituents on an imidazoisoquinoline core. It is primarily used in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline typically involves multi-step organic reactions. The process begins with the formation of the imidazoisoquinoline core, followed by the introduction of bromine, butyl, and chlorine substituents. Common reagents used in these reactions include brominating agents, alkyl halides, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline include:

Uniqueness

What sets this compound apart from these similar compounds is its unique imidazoisoquinoline core structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Biological Activity

8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline is a synthetic compound that belongs to the class of imidazoisoquinolines. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C15H14BrClN2O
  • Molecular Weight : 353.64 g/mol
  • CAS Number : 1246816-60-3

Antimicrobial Activity

The antimicrobial properties of imidazoisoquinoline derivatives have been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against multi-drug resistant strains, suggesting a potential for this compound in treating infections caused by resistant pathogens .

Antioxidant Activity

Antioxidant capacity is crucial for mitigating oxidative stress-related diseases. Although direct studies on the antioxidant activity of this compound are sparse, similar compounds have exhibited significant free radical scavenging abilities through assays like DPPH and ABTS. These findings indicate that this compound may possess similar properties worth investigating further .

Cytotoxic Activity

Cytotoxic effects have been documented for various isoquinoline derivatives. In vitro studies assessing the cytotoxicity of related compounds have shown selective inhibition of cancer cell lines while sparing normal cells. For instance, studies indicate that certain isoquinolines can induce apoptosis in tumor cells through mechanisms involving caspase activation and modulation of cell cycle progression . The specific cytotoxic profile of this compound remains to be elucidated but is an area of active research.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Reference
Isoquinoline Derivative AAntimicrobial25
Isoquinoline Derivative BAntioxidant15
Isoquinoline Derivative CCytotoxic (DLD-1)21.91

The mechanisms underlying the biological activities of imidazoisoquinolines typically involve:

  • Inhibition of Enzymatic Activity : Many isoquinolines act as inhibitors of key enzymes involved in cellular processes.
  • Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells.
  • Free Radical Scavenging : Compounds may neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Properties

IUPAC Name

8-bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2/c1-2-3-4-14-18-15(17)13-8-11-7-12(16)6-5-10(11)9-19(13)14/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYSWTBLGKTJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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